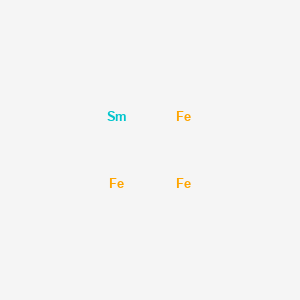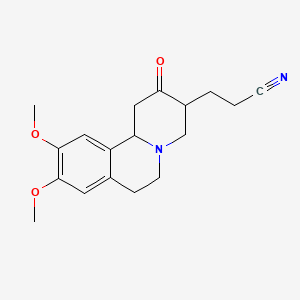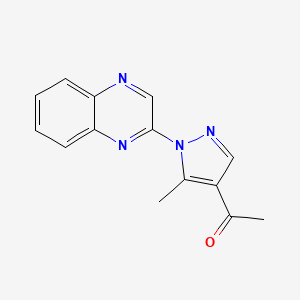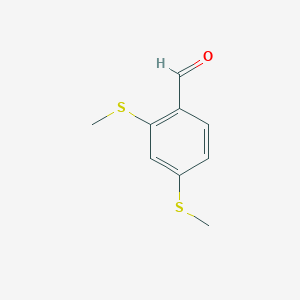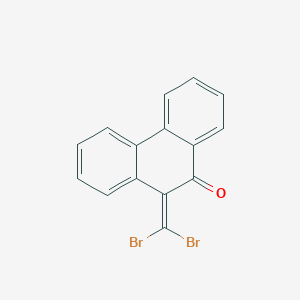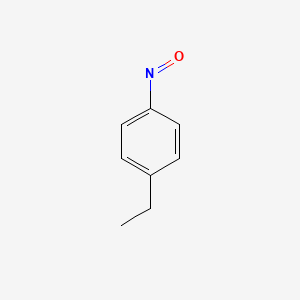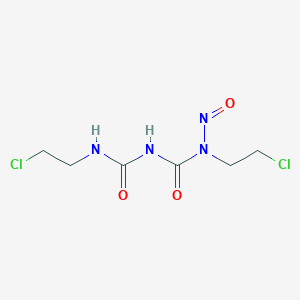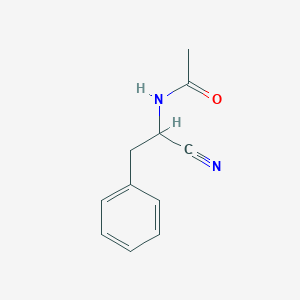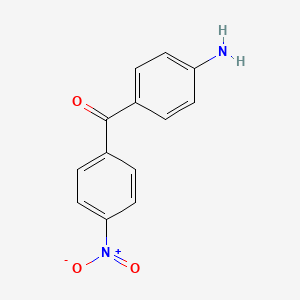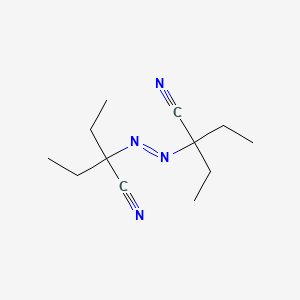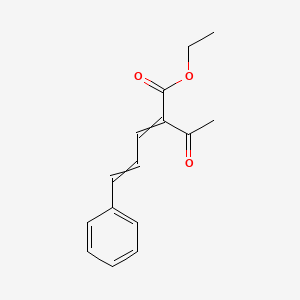
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate is an organic compound known for its unique structure and reactivity. It features a conjugated diene system, which makes it a valuable intermediate in various chemical reactions. This compound is of interest in both academic research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cinnamaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in various chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but lacks the acetyl group.
2-Cyano-5-phenylpenta-2,4-dienoic acid: Contains a cyano group instead of an acetyl group.
2-(3-Phenylallylidene)pentane-2,4-dione: Features a different substitution pattern on the diene system.
Uniqueness
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both an acetyl group and a conjugated diene system makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
13858-63-4 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
ethyl 2-acetyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H16O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 |
Clé InChI |
IEEXOFJUVNOCME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC=CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


